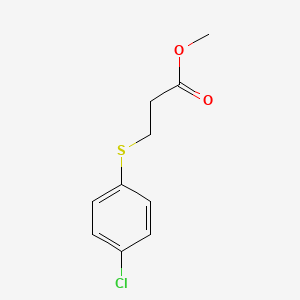
Methyl 3-(4-chlorophenylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenylthio)propionate is an organic compound with the molecular formula C10H11ClO2S. It is a member of the thioester family, characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenylthio)propionate typically involves the reaction of 4-chlorothiophenol with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of 4-chlorothiophenol attacks the β-carbon of the acrylate, forming the thioester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenylthio)propionate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are used under basic conditions.
Major Products
Oxidation: Formation of Methyl 3-(4-chlorophenylsulfinyl)propionate or Methyl 3-(4-chlorophenylsulfonyl)propionate.
Reduction: Formation of 3-(4-chlorophenylthio)propanol.
Substitution: Formation of Methyl 3-(4-azidophenylthio)propionate or Methyl 3-(4-cyanophenylthio)propionate.
Scientific Research Applications
Methyl 3-(4-chlorophenylthio)propionate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenylthio)propionate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylthio)propionate
- Methyl 3-(4-chlorophenylthio)-2-methylpropionate
- 3-(4-chlorophenylthio)propionitrile
Uniqueness
Methyl 3-(4-chlorophenylthio)propionate is unique due to the presence of both a chlorine atom and a thioester group. This combination imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the thioester group contributes to its stability and solubility .
Properties
CAS No. |
54696-23-0 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
DAMGUOXWBLUJSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















